![molecular formula C23H22FN3O3 B2995380 N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-60-4](/img/structure/B2995380.png)
N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
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Description
N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, also known as FIIN-3, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs play a crucial role in various cellular processes, including cell growth, differentiation, and survival. The overexpression or mutation of FGFRs has been linked to the development and progression of various cancers, making FGFR inhibitors a promising avenue for cancer therapy.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex indole and piperidine derivatives, including those similar to the compound , often involves multi-step reactions that allow for the introduction of various functional groups, enhancing their chemical diversity and potential biological activity. For example, compounds with structural motifs similar to N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide have been synthesized through reactions involving cyclocondensation, Beckmann rearrangement, and amidification processes (Escolano et al., 2006).
Biological Activity and Therapeutic Potential
Compounds with similar structures have been evaluated for a wide range of biological activities. For instance, certain indole derivatives have shown promising in vitro antiplasmodial properties, suggesting their potential in malaria treatment (Mphahlele et al., 2017). Additionally, other related compounds have been explored for their anticonvulsant activity in various animal models, indicating their potential application in treating epilepsy (Obniska et al., 2015).
Interaction with Biological Targets
The interaction of similar compounds with DNA and proteins has also been a subject of study. For example, new paracetamol derivatives have been synthesized and their DNA-binding interactions explored, revealing insights into their potential mechanisms of action at the molecular level (Raj, 2020). Such studies are crucial for understanding how these compounds may interact with biological systems and their potential therapeutic effects.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c24-16-8-10-17(11-9-16)25-23(30)22(29)19-14-27(20-7-3-2-6-18(19)20)15-21(28)26-12-4-1-5-13-26/h2-3,6-11,14H,1,4-5,12-13,15H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWHZMKWZJFGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
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